molecular formula C11H16Cl2N2O B2532716 1-Benzoylpyrrolidin-3-amine dihydrochloride CAS No. 1909326-48-2

1-Benzoylpyrrolidin-3-amine dihydrochloride

Cat. No.: B2532716
CAS No.: 1909326-48-2
M. Wt: 263.16
InChI Key: ATDDZWBAQTUNDZ-UHFFFAOYSA-N
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Description

1-Benzoylpyrrolidin-3-amine dihydrochloride is a chemical compound with the molecular formula C11H16Cl2N2O and a molecular weight of 263.16 g/mol.

Scientific Research Applications

1-Benzoylpyrrolidin-3-amine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer’s disease.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Safety and Hazards

This compound should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces. Direct contact with skin, eyes, or clothing should be avoided. It should not be ingested or inhaled, and it should be used only in a well-ventilated area or with adequate respiratory protection .

Future Directions

Pyrrolidine compounds, such as 1-Benzoylpyrrolidin-3-amine dihydrochloride, have significant potential in drug discovery due to their versatile structure . Future research could focus on exploring the biological activity of these compounds and developing new synthetic methods .

Preparation Methods

The synthesis of 1-Benzoylpyrrolidin-3-amine dihydrochloride involves several steps. One common method includes the reaction of pyrrolidine with benzoyl chloride under controlled conditions to form 1-benzoylpyrrolidine. This intermediate is then reacted with ammonia to produce 1-Benzoylpyrrolidin-3-amine. Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid .

Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ automated systems to ensure consistent reaction conditions and product quality .

Chemical Reactions Analysis

1-Benzoylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups using reagents like alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces secondary amines .

Mechanism of Action

The mechanism of action of 1-Benzoylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit butyrylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . This activity is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark .

Comparison with Similar Compounds

1-Benzoylpyrrolidin-3-amine dihydrochloride can be compared with other similar compounds, such as:

    1-Benzylpyrrolidine-3-amine: This compound also exhibits enzyme inhibitory properties but differs in its specific activity and binding affinity.

    3(5)-Substituted Pyrazoles: These compounds are structurally similar and undergo similar types of chemical reactions but have different biological activities and applications.

The uniqueness of this compound lies in its specific molecular interactions and potential therapeutic applications, particularly in the field of neurology .

Properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-phenylmethanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.2ClH/c12-10-6-7-13(8-10)11(14)9-4-2-1-3-5-9;;/h1-5,10H,6-8,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDDZWBAQTUNDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909326-48-2
Record name 1-benzoylpyrrolidin-3-amine dihydrochloride
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